(S)-2-Amino-2,3-dimethylbutanoic acid

Descripción

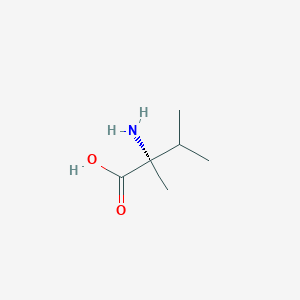

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYTYOMSQHBYTK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428636 | |

| Record name | 3-Methyl-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53940-83-3 | |

| Record name | L-α-Methylvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53940-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Amino-2,3-dimethylbutanoic acid physical properties

An In-depth Technical Guide on the Physical Properties of (S)-2-Amino-2,3-dimethylbutanoic Acid

This technical guide provides a comprehensive overview of the known physical properties of this compound, a derivative of the amino acid valine. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines a detailed experimental protocol for chiral purity analysis, and includes a visual representation of the analytical workflow.

Quantitative Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][2][3] |

| CAS Number | 53940-83-3 | [2][3][4] |

| Appearance | White to off-white solid/powder | [2][4] |

| Solubility | 50 mg/mL in H₂O (requires sonication) | [4][5] |

| Specific Optical Rotation | [α]D24 = -4 ± 2° (c=1 in Water) | [2] |

| [α]/D = -3.5 ± 0.5° (c = 1% in H₂O) | [3] | |

| XLogP3 (Computed) | -1.8 | [1] |

| Topological Polar Surface Area (Computed) | 63.3 Ų | [1] |

| Complexity (Computed) | 122 | [1] |

Experimental Protocols

A critical aspect of characterizing a chiral molecule such as this compound is the determination of its enantiomeric purity. The following protocol describes a general method for determining the enantiomeric excess (e.e.) of an alpha-methylated amino acid using chiral High-Performance Liquid Chromatography (HPLC).

Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the (S) and (R) enantiomers of 2-Amino-2,3-dimethylbutanoic acid to determine the enantiomeric excess of a given sample.

Materials and Reagents:

-

This compound sample

-

(R,S)-2-Amino-2,3-dimethylbutanoic acid racemic standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Formic acid (or other suitable mobile phase modifier)

-

Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralcel® OD-H or a similar column known for separating amino acid enantiomers)

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the racemic (R,S)-2-Amino-2,3-dimethylbutanoic acid standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).

-

Prepare a sample solution of the this compound at the same concentration.

-

Filter both solutions through a 0.45 µm syringe filter before injection.

-

-

HPLC Method Development (General Guidelines):

-

Mobile Phase Selection: A common mobile phase for chiral separation of amino acids is a mixture of acetonitrile, methanol, and an acidic modifier. A starting point could be a mobile phase composition of 80:20 (v/v) acetonitrile:methanol with 0.1% formic acid. The composition should be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A typical flow rate is 1.0 mL/min. This can be adjusted to optimize separation and run time.

-

Column Temperature: Maintain the column at a constant temperature, for example, 25 °C.

-

Detection: Use a UV detector at a wavelength where the amino acid has absorbance (e.g., 210 nm).

-

-

Analysis:

-

Inject the racemic standard solution into the HPLC system to determine the retention times of the (S) and (R) enantiomers and to confirm the column's ability to separate them.

-

Inject the sample solution of this compound.

-

Record the chromatograms for both the standard and the sample.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (S) and (R) enantiomers in the sample chromatogram based on the retention times obtained from the racemic standard.

-

Calculate the area under each peak.

-

The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Mandatory Visualizations

The following diagram illustrates the general workflow for the determination of the enantiomeric excess of this compound using chiral HPLC.

Caption: Workflow for determining enantiomeric excess via chiral HPLC.

References

Spectroscopic and Conformational Analysis of α-Methyl-L-valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyl-L-valine is a non-proteinogenic α,α-disubstituted amino acid that has garnered significant interest in the fields of peptide chemistry, pharmacology, and materials science. Its unique structural feature, the presence of a methyl group at the α-carbon, imparts significant conformational constraints on peptide backbones. This steric hindrance can lead to the stabilization of specific secondary structures, such as helices and turns, and can enhance resistance to enzymatic degradation, making it a valuable building block in the design of peptidomimetics and novel therapeutic agents. This technical guide provides a comprehensive overview of the available spectroscopic data for α-methyl-L-valine and detailed experimental protocols for its characterization.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for α-methyl-L-valine is not abundantly available in public databases. The following tables summarize the expected and reported data based on analyses of closely related compounds, including L-valine and (R)-(+)-α-Methylvaline. It is important to note that the presence of the α-methyl group will induce notable shifts in the spectra compared to L-valine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts for α-methyl-L-valine in a neutral aqueous solution (D₂O). These values are extrapolated from the known shifts of L-valine and consider the electron-donating and steric effects of the additional α-methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for α-Methyl-L-valine in D₂O

| Proton | Predicted Chemical Shift (δ, ppm) |

| α-CH₃ | ~1.5 |

| β-CH | ~2.2 |

| γ-CH₃ (diastereotopic) | ~1.0 (doublet) |

| γ'-CH₃ (diastereotopic) | ~0.9 (doublet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for α-Methyl-L-valine in D₂O

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~175 |

| Cα | ~65 |

| Cβ | ~33 |

| Cγ (diastereotopic) | ~19 |

| Cγ' (diastereotopic) | ~17 |

| α-CH₃ | ~22 |

Infrared (IR) and Raman Spectroscopy

The vibrational spectroscopy data presented below is based on a study of (R)-(+)-α-Methylvaline, which is the enantiomer of α-methyl-L-valine. The vibrational frequencies are expected to be identical for both enantiomers. The molecule exists as a zwitterion in the solid state, leading to characteristic absorptions for the -NH₃⁺ and -COO⁻ functional groups.

Table 3: Key IR and Raman Bands for α-Methyl-valine (Solid State)

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3100-3400 | ~3100-3400 | Medium-Broad |

| C-H Stretches | ~2800-3000 | ~2800-3000 | Strong (Raman) |

| C=O Asymmetric Stretch (-COO⁻) | ~1600-1560 | - | Very Strong |

| N-H Asymmetric Bend (-NH₃⁺) | ~1600 | ~1600 | Medium |

| C=O Symmetric Stretch (-COO⁻) | ~1410 | ~1410 | Weak-Medium |

| CH₃ Bending | ~1370 | ~1370 | Medium-Weak |

Mass Spectrometry

High-resolution mass spectrometry of α-methyl-L-valine (C₆H₁₃NO₂) is expected to yield a precise mass for the protonated molecule [M+H]⁺. Fragmentation patterns in tandem mass spectrometry (MS/MS) will be influenced by the α-methyl group, which can stabilize adjacent carbocations.

Table 4: Predicted High-Resolution Mass Spectrometry Data for α-Methyl-L-valine

| Ion | Calculated m/z |

| [M+H]⁺ | 132.1025 |

| [M+Na]⁺ | 154.0844 |

Expected Fragmentation Pathways:

-

Loss of H₂O: From the carboxyl group.

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for amino acids.

-

Loss of the isopropyl group: Cleavage of the Cα-Cβ bond.

-

Cleavage of the α-methyl group.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of α-methyl-L-valine.

Synthesis of α-Methyl-L-valine

A common route for the synthesis of α-methyl amino acids is through the Strecker synthesis or by alkylation of a protected amino acid derivative. A generalized procedure for the alkylation of an N-protected L-valine ester is provided below.

Materials:

-

N-Boc-L-valine methyl ester

-

Lithium diisopropylamide (LDA) solution in THF

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Enolate Formation: Dissolve N-Boc-L-valine methyl ester in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA in THF dropwise with stirring. Allow the reaction to stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Alkylation: Add methyl iodide to the reaction mixture at -78 °C. The reaction is typically complete within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification and Deprotection: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting N-Boc-α-methyl-L-valine methyl ester by flash column chromatography. For deprotection, treat the purified product with a strong acid, such as hydrochloric acid in dioxane, to remove the Boc group and hydrolyze the ester, yielding α-methyl-L-valine hydrochloride.

-

Isolation: The final product can be isolated by crystallization or lyophilization.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of α-methyl-L-valine and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O).

-

For samples that are difficult to dissolve, gentle vortexing or sonication may be applied.

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, adjust the pD of the solution by adding small amounts of DCl or NaOD.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment should be performed with a spectral width of ~200 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

-

Two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in the assignment of proton and carbon signals, respectively.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a stock solution of α-methyl-L-valine in a suitable solvent, such as a mixture of water and acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote ionization.

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

For MS/MS analysis, select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an appropriate collision energy to generate a fragmentation spectrum.

Visualization of Core Concepts

The incorporation of α-methyl-L-valine into a peptide chain has profound effects on its conformational preferences, primarily due to the steric constraints imposed by the α-methyl group. This often leads to the stabilization of helical structures.

Caption: Workflow illustrating the conformational impact of incorporating α-methyl-L-valine into a peptide.

The diagram above illustrates the logical progression from an unstructured peptide to one with a stabilized helical conformation due to the incorporation of α-methyl-L-valine. The steric bulk of the α-methyl group restricts the allowable Ramachandran space for the amino acid residue, thereby favoring more rigid helical structures over more flexible random coils. This conformational rigidity contributes to enhanced biological stability and can be a key strategy in rational drug design.

Conclusion

α-Methyl-L-valine is a powerful tool for peptide and protein engineering. While a complete, publicly available dataset of its spectroscopic properties is still developing, the information provided in this guide, based on closely related structures and established analytical techniques, offers a solid foundation for researchers. The detailed experimental protocols will enable scientists to synthesize and rigorously characterize this and similar α,α-disubstituted amino acids, paving the way for their application in the development of next-generation therapeutics and advanced biomaterials.

Chemical structure and stereochemistry of (S)-2-Amino-2,3-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2,3-dimethylbutanoic acid, also known as α-methyl-L-valine, is a synthetic amino acid derivative of valine. Its structure, featuring a methyl group at the α-carbon, imparts unique stereochemical properties that are of significant interest in the fields of medicinal chemistry and drug development. This additional methyl group provides steric hindrance that can influence peptide conformation and enhance resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide draws upon data from structurally related compounds and established principles of amino acid chemistry to provide a thorough technical overview.

Chemical Structure and Stereochemistry

This compound is a chiral molecule with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol .[1][2] The systematic IUPAC name for this compound is (2S)-2-amino-2,3-dimethylbutanoic acid. The key structural feature is the presence of a chiral center at the α-carbon (C2), which is bonded to an amino group, a carboxyl group, a methyl group, and an isopropyl group.

The "(S)" designation in its name refers to the absolute configuration of the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. In this case, the priority of the substituents on the α-carbon is as follows: -NH₂ > -COOH > -CH(CH₃)₂ > -CH₃. With the lowest priority group (-CH₃) pointing away from the viewer, the sequence from the highest to the lowest priority of the remaining groups is counter-clockwise, hence the "S" configuration.

The presence of the α-methyl group in addition to the isopropyl side chain of valine introduces significant steric bulk around the α-carbon. This steric hindrance plays a crucial role in restricting the conformational flexibility of peptides that incorporate this amino acid, often favoring specific secondary structures.

References

An In-depth Technical Guide to α-Methyl-L-valine (CAS 53940-83-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-Methyl-L-valine (CAS 53940-83-3), a non-proteinogenic α-amino acid. It is a derivative of the essential amino acid L-valine, featuring a methyl group substitution at the α-carbon. This modification imparts unique conformational constraints and increased resistance to enzymatic degradation, making it a valuable building block in medicinal chemistry and drug design. This document details its physicochemical properties, common applications in research and development, and a list of commercial suppliers. Furthermore, it provides a detailed experimental protocol for its incorporation into peptide chains using solid-phase peptide synthesis and visualizes a key signaling pathway potentially modulated by this class of amino acids.

Chemical and Physical Properties

α-Methyl-L-valine, also known as (S)-2-Amino-2,3-dimethylbutanoic acid, is a white crystalline powder.[1] Its fundamental properties are summarized in the table below. The presence of the α-methyl group introduces a chiral center, and the L-configuration denotes the specific stereoisomer.

| Property | Value | Reference |

| CAS Number | 53940-83-3 | [2] |

| Molecular Formula | C₆H₁₃NO₂ | [2] |

| Molecular Weight | 131.17 g/mol | [2] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | >225 °C (decomposes) | |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | 2-8°C | |

| Optical Rotation | [α]/D -3.5±0.5°, c = 1% in H₂O |

Applications in Research and Drug Development

The unique structural features of α-Methyl-L-valine make it a valuable tool in various research and development applications:

-

Peptide and Peptidomimetic Synthesis: The α-methyl group restricts the conformational flexibility of the peptide backbone, which can lead to the stabilization of specific secondary structures such as helices and turns. This is crucial for designing peptides with enhanced biological activity and receptor selectivity. Its incorporation can also increase resistance to proteolysis, thereby improving the pharmacokinetic profile of peptide-based drugs.[3]

-

Asymmetric Synthesis: As a chiral building block, α-Methyl-L-valine is employed in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) where stereochemistry is critical for therapeutic efficacy.

-

Metabolic Studies: Researchers utilize α-Methyl-L-valine to investigate amino acid metabolism and transport.[3] The modified structure can help in probing the specificity of enzymes and transporters involved in these pathways.

-

Therapeutic Potential: As a derivative of L-valine, a branched-chain amino acid (BCAA), α-Methyl-L-valine is explored for its potential roles in modulating signaling pathways, such as the mTOR pathway, which is central to cell growth, proliferation, and metabolism.[2][4]

Experimental Protocols

Incorporation of α-Methyl-L-valine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing α-Methyl-L-valine using Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected α-Methyl-L-valine

-

Fmoc-protected standard amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% in DMF (v/v)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

-

Dichloromethane (DCM)

-

Methanol

-

Diethyl ether, cold

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1-2 hours in the peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF solution and shake for an additional 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours.

-

Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (3-5 times).

-

-

Coupling of α-Methyl-L-valine:

-

Due to the steric hindrance of the α-methyl group, the coupling of α-Methyl-L-valine requires longer reaction times and may benefit from a double coupling.

-

Follow the same activation procedure as in step 3, using Fmoc-α-Methyl-L-valine.

-

Add the activated α-Methyl-L-valine solution to the resin and shake for 4-6 hours.

-

After the first coupling, drain the solution, wash with DMF, and then repeat the coupling step with a fresh solution of activated Fmoc-α-Methyl-L-valine for another 4-6 hours.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent α-methylated residues) for each amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and then methanol, and dry the resin under vacuum.

-

Add the cleavage cocktail to the resin.

-

Shake at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Visualization of a Relevant Signaling Pathway

α-Methyl-L-valine, as a derivative of a branched-chain amino acid, may influence the mTOR (mechanistic Target of Rapamycin) signaling pathway, a crucial regulator of cell metabolism, growth, and proliferation. The diagram below illustrates a simplified model of mTORC1 activation by amino acids.

Caption: mTORC1 activation by amino acids.

Suppliers

α-Methyl-L-valine (CAS 53940-83-3) is available from various chemical suppliers that specialize in amino acids, peptide synthesis reagents, and building blocks for pharmaceutical research. It is important to verify the purity and stereochemical integrity of the compound from the chosen supplier. For a current list of suppliers, it is recommended to consult online chemical directories.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

References

The Role of α,α-Disubstituted Amino Acids in Peptide Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of peptide conformation is a cornerstone of modern drug design and development. Peptides, with their inherent biocompatibility and specificity, offer significant therapeutic potential. However, their application is often limited by poor metabolic stability and conformational flexibility. The introduction of α,α-disubstituted amino acids into peptide sequences has emerged as a powerful strategy to overcome these limitations. By replacing the α-hydrogen with a second substituent, these non-proteinogenic amino acids impose significant steric constraints on the peptide backbone, thereby influencing and stabilizing specific secondary structures such as helices and turns.[1][2] This guide provides an in-depth technical overview of the role of α,α-disubstituted amino acids in dictating peptide structure, offering valuable insights for researchers in the field of peptidomimetics and drug discovery.[3][4]

Conformational Control: The Impact of α,α-Disubstitution

The presence of two substituents at the α-carbon atom restricts the accessible conformational space of the amino acid residue, primarily affecting the backbone dihedral angles φ (phi) and ψ (psi). This steric hindrance channels the peptide backbone into well-defined secondary structures.

Helical Structures: 310- and α-Helices

One of the most significant applications of α,α-disubstituted amino acids, particularly α-aminoisobutyric acid (Aib), is the induction and stabilization of helical conformations.[5][6] Aib, with its gem-dimethyl group, strongly favors the formation of 310-helices and, in longer peptides, α-helices.[6][7] The Thorpe-Ingold effect, where the gem-dialkyl substitution decreases the bond angle between the substituents and favors a folded conformation, is a key driving force behind this helical propensity.[6] Peptides rich in Aib are often found in nature as part of peptaibol antibiotics, which form voltage-gated ion channels in cell membranes.[2]

The size of the α,α-substituents plays a crucial role in determining the type of helical structure. While smaller substituents like methyl groups (as in Aib) promote 310- and α-helices, bulkier substituents can lead to different conformational preferences.[1][2]

β-Turns and Extended Conformations

In addition to helices, α,α-disubstituted amino acids are effective inducers of β-turns, which are critical for reversing the direction of the peptide chain in globular proteins and bioactive peptides.[8][9] The conformational constraints imposed by these residues can stabilize the specific dihedral angles required for the i+1 and i+2 positions of a β-turn. For instance, peptides containing Dipropylglycine (Dpg) have been shown to adopt type I' β-turn conformations.[2]

Interestingly, homopeptides of α,α-disubstituted amino acids with larger alkyl chains, such as diethylglycine or dipropylglycine, can adopt fully extended C5 conformations, in contrast to the helical structures formed by Aib homopeptides.[2] This highlights the nuanced relationship between the nature of the α,α-disubstitution and the resulting peptide secondary structure.

Quantitative Data on Conformational Preferences

The conformational preferences of α,α-disubstituted amino acids can be quantified by their backbone dihedral angles (φ, ψ). The following tables summarize typical dihedral angles for Aib and Dpg in different secondary structures, compiled from crystallographic data.

| Amino Acid | Secondary Structure | φ (°) | ψ (°) | Reference(s) |

| Aib | Right-handed 310/α-helix | -55 to -70 | -25 to -45 | [2] |

| Aib | Left-handed 310/α-helix | 55 to 70 | 25 to 45 | [2] |

| Dpg | Helical | -50 to -70 | -30 to -50 | [2] |

| Dpg | Extended | ~ -150 | ~ 150 | [2] |

| Dpg | Type I' β-turn (i+1) | 60 to 70 | 20 to 40 | [2][10] |

Note: These values are approximate and can vary depending on the specific peptide sequence and crystal packing forces.

Experimental Protocols

The synthesis and structural analysis of peptides containing α,α-disubstituted amino acids require specialized experimental protocols.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered α,α-disubstituted amino acids into a growing peptide chain via SPPS can be challenging due to slower coupling kinetics.[10]

Protocol Outline:

-

Resin Selection and Swelling: Choose a suitable solid support (e.g., Wang or Rink Amide resin). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[11][12][13]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.[13]

-

Amino Acid Activation and Coupling:

-

For standard amino acids, activate the carboxyl group using a coupling reagent such as HBTU/HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

For sterically hindered α,α-disubstituted amino acids, stronger coupling reagents (e.g., HATU, COMU) or the use of pre-formed symmetric anhydrides may be necessary to achieve efficient coupling.[14] Longer coupling times and double coupling steps are often required.[15]

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[2][5]

Protocol Outline:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture). The concentration should typically be in the millimolar range.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and folding.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system.[16]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional structure. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.[16]

-

COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically through 2-3 bonds).

-

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): Used to correlate proton signals with their directly attached or long-range coupled ¹³C or ¹⁵N nuclei, respectively. This is particularly useful for assigning resonances in more complex peptides.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton, carbon, and nitrogen resonances sequentially.

-

Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.

-

Measure coupling constants to obtain dihedral angle restraints.

-

-

Structure Calculation: Use the experimental restraints (distances and dihedral angles) in a molecular dynamics or simulated annealing program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.[17]

-

Structure Validation: Assess the quality of the calculated structures using programs that check for stereochemical soundness and agreement with the experimental data.

X-ray Crystallography for High-Resolution Structures

X-ray crystallography provides atomic-resolution three-dimensional structures of peptides in the solid state.[14]

Protocol Outline:

-

Crystallization:

-

Data Collection:

-

Data Processing:

-

Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the reflections.[14]

-

-

Structure Solution (Phasing):

-

Determine the phases of the reflections. For small peptides, direct methods can sometimes be used. For larger peptides, methods like molecular replacement (if a homologous structure is available) or anomalous dispersion (if heavy atoms are present) are employed.[14]

-

-

Model Building and Refinement:

-

Build an initial atomic model of the peptide into the electron density map.

-

Refine the model against the experimental data to improve the fit and stereochemistry. This is an iterative process involving manual adjustments and computational refinement.[14]

-

-

Structure Validation and Deposition:

-

Validate the final structure for geometric quality and agreement with the diffraction data.

-

Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).

-

Applications in Drug Development: Signaling Pathways and Mechanisms of Action

Peptides containing α,α-disubstituted amino acids are being explored for various therapeutic applications due to their enhanced stability and well-defined conformations.

Antimicrobial Peptides (AMPs)

Many AMPs adopt an amphipathic helical structure, which is crucial for their mechanism of action. The incorporation of α,α-disubstituted amino acids can stabilize this helical conformation, leading to enhanced antimicrobial activity.[19][20] These cationic peptides initially interact with the negatively charged bacterial membrane through electrostatic interactions. This is followed by the insertion of the hydrophobic face of the helix into the lipid bilayer, leading to membrane disruption through various proposed mechanisms like the "barrel-stave," "toroidal pore," or "carpet" models, ultimately causing cell death.[8][19][21]

Mechanism of action of an antimicrobial peptide.

Cell-Penetrating Peptides (CPPs)

CPPs are short peptides capable of traversing cellular membranes and delivering various molecular cargoes into cells.[22][23] The incorporation of α,α-disubstituted amino acids can enhance the proteolytic stability and helical content of CPPs, which can influence their uptake efficiency.[1][11] The cellular uptake of CPPs can occur through two main pathways: direct translocation across the plasma membrane or via endocytosis.[6][23] Endocytic pathways involve the engulfment of the CPP and its cargo into vesicles, which then traffic within the cell. For the cargo to be effective, it must escape from these endosomes into the cytoplasm.

Cellular uptake pathways of cell-penetrating peptides.

G Protein-Coupled Receptor (GPCR) Modulation

GPCRs are a major class of drug targets, and many are activated by peptide hormones.[4][24] Peptides containing α,α-disubstituted amino acids can be designed to mimic the bioactive conformation of endogenous peptide ligands, leading to potent and selective GPCR modulators.[25][26] By stabilizing a specific secondary structure (e.g., a helix or a turn), these modified peptides can enhance binding affinity and signaling efficacy. Upon binding of an agonist peptide, the GPCR undergoes a conformational change, which activates intracellular G proteins, leading to a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP).

Simplified GPCR signaling pathway activated by a peptide agonist.

Conclusion

The incorporation of α,α-disubstituted amino acids represents a robust and versatile tool in peptide chemistry and drug discovery. The ability to rigidly control the backbone conformation allows for the rational design of peptides with enhanced stability, bioavailability, and biological activity. From stabilizing helical structures in antimicrobial and cell-penetrating peptides to mimicking the bioactive conformation of GPCR ligands, these modified amino acids offer a wealth of opportunities for developing next-generation peptide-based therapeutics. A thorough understanding of their conformational effects, coupled with optimized synthetic and analytical methodologies, will continue to drive innovation in this exciting field.

References

- 1. Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1 [jstage.jst.go.jp]

- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. bachem.com [bachem.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. chem.uzh.ch [chem.uzh.ch]

- 17. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [ouci.dntb.gov.ua]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.monash.edu [research.monash.edu]

- 22. Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. Peptide interactions with G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Majority: A Technical Guide to the Natural Occurrence of Non-Proteinogenic Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beyond the canonical 20 amino acids that form the fundamental building blocks of proteins, a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs) exists in nature. These compounds, not encoded in the genetic code, are far from being metabolic curiosities. Instead, they play critical roles in a myriad of biological processes, acting as signaling molecules, metabolic intermediates, and potent toxins. Their unique chemical structures also make them invaluable assets in the field of drug discovery and development, offering novel scaffolds for therapeutic agents. This technical guide provides an in-depth exploration of the natural occurrence of NPAAs, focusing on their sources, quantitative distribution, and the experimental methodologies used for their study.

Data Presentation: Quantitative Occurrence of Notable Non-Proteinogenic Amino Acids

The concentration of non-proteinogenic amino acids can vary significantly depending on the species, tissue, and environmental conditions. The following tables summarize quantitative data for several well-studied NPAAs across different natural sources.

Table 1: γ-Aminobutyric Acid (GABA) Content in Various Plant Tissues

| Plant Source | Tissue | GABA Concentration | Reference |

| Potato (Solanum tuberosum) | Tuber | 44.86 mg/100 g FW | [1] |

| Yellow Cherry Tomato (Solanum lycopersicum var. cerasiforme) | Fruit | 36.82 mg/100 g FW | [1] |

| Red Cherry Tomato (Solanum lycopersicum var. cerasiforme) | Fruit | 29.67 mg/100 g FW | [1] |

| Quinoa (Chenopodium quinoa) | Seed | 10.45 mg/100 g DW | [1] |

| General Plant Tissues | - | 0.03 - 6 µmol/g FW | [2] |

FW: Fresh Weight, DW: Dry Weight

Table 2: L-3,4-dihydroxyphenylalanine (L-DOPA) Content in Mucuna pruriens Seeds

| Germplasm/Variety | L-DOPA Content (% of dry weight) | Analytical Method | Reference |

| IC 83195 | 5.36% | HPTLC | [3] |

| 15 Germplasm Collections (Mean) | 3.28% | HPTLC | [3] |

| Sample S₅ (60 days after pod formation) | 6.08% | HPLC | [4] |

| General Range | 4 - 6% | - | [4] |

| Commercial Formulations (Range) | 3 - 10% | HPLC | [5] |

Table 3: L-Canavanine Content in Leguminous Seeds

| Plant Source | Canavanine Content | Reference |

| Alfalfa (Medicago sativa) Sprouts | 1.3 - 2.4% of dry matter | [6] |

| Alfalfa (Medicago sativa) Seeds (Mean) | 1.54 ± 0.03% of dry matter | [6] |

| Anthyllis vulneraria | 1.26 g/100 g flour | [7] |

| Hedysarum alpinum | 1.2% weight/weight | [8] |

Table 4: β-N-methylamino-L-alanine (BMAA) in Cyanobacteria

| Cyanobacterial Source | BMAA Concentration | Analytical Method | Reference |

| Axenic Nostoc cultures | 0.3 µg/g | HPLC-FD | [9] |

| Marine Lyngbya mat (Free BMAA) | 2.03 ng/g | UPLC-MS/MS | [10] |

| Various Cyanobacterial Blooms | Detected in 10 of 16 samples | LC-MS/MS | [11] |

Note: BMAA analysis is complex due to the presence of isomers like 2,4-diaminobutyric acid (DAB).[7][11][12]

Table 5: Ornithine and Citrulline Levels in Mammals

| Amino Acid | Condition | Contribution to Citrulline Synthesis | Organism | Reference |

| Ornithine | Postabsorptive state | 39% | Mice | [13] |

| Arginine | Feeding | Main precursor | Mice | [13] |

| Citrulline | - | Key intermediate in the urea and nitric oxide cycles | Mammals | [14] |

Experimental Protocols

Accurate identification and quantification of non-proteinogenic amino acids are crucial for understanding their biological roles. Below are detailed methodologies for the analysis of key NPAAs.

Protocol 1: Quantification of GABA in Plant Tissues by HPLC

This protocol is adapted from a validated HPLC method for the analysis of GABA in plant foods.[15]

-

Extraction:

-

Homogenize 1 g of fresh plant tissue with 10 mL of 80% ethanol.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes.

-

Collect the supernatant and dry it under a vacuum.

-

Re-dissolve the dried extract in 1 mL of ultrapure water.

-

-

Derivatization:

-

Prepare a derivatizing reagent by dissolving 5 mg of dansyl chloride in 10 mL of acetone.

-

Mix 100 µL of the sample extract with 900 µL of 0.1 M sodium bicarbonate buffer (pH 8.7) and 1 mL of the dansyl chloride solution.

-

Vortex the mixture and heat at 55°C for 1 hour.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.1 M sodium acetate buffer, pH 5.0) and solvent B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Quantification: Compare the peak area of the derivatized GABA in the sample to a standard curve prepared with known concentrations of GABA.

-

Protocol 2: HPTLC Analysis of L-DOPA in Mucuna pruriens Seeds

This protocol is based on a densitometric HPTLC method for the quantification of L-DOPA.[16]

-

Extraction:

-

Reflux 1 g of powdered Mucuna pruriens seeds with 50 mL of 0.1 N HCl on a boiling water bath for 30 minutes.

-

Filter the extract and repeat the reflux with another 50 mL of 0.1 N HCl.

-

Pool the filtrates and adjust the final volume to 100 mL with 0.1 N HCl.

-

-

HPTLC Analysis:

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Sample Application: Apply 2 µL of the extract as 8 mm bands.

-

Mobile Phase: n-butanol:acetic acid:water (4:1:1, v/v/v).

-

Development: Develop the plate up to 8 cm in a pre-saturated twin-trough chamber.

-

Densitometric Analysis: Scan the plate in absorption-reflection mode at 280 nm.

-

Quantification: Determine the concentration of L-DOPA by comparing the peak area with a standard curve.

-

Protocol 3: LC-MS/MS Analysis of BMAA in Cyanobacteria

This protocol outlines a highly specific method for BMAA analysis without derivatization.[12]

-

Extraction:

-

Free BMAA: Homogenize the cyanobacterial sample in 0.1 M trichloroacetic acid. Centrifuge and collect the supernatant.

-

Total BMAA (including protein-bound): Hydrolyze the sample pellet with 6 M HCl at 110°C for 20 hours.

-

-

Sample Cleanup:

-

Use solid-phase extraction (SPE) with a strong cation exchange cartridge to purify the extract.

-

-

LC-MS/MS Analysis:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Ionization: Positive electrospray ionization (ESI+).

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

Transitions: Monitor the transition from the precursor ion (m/z 119) to multiple product ions (e.g., m/z 102, 88, 76) for unambiguous identification.

-

Quantification: Use a deuterium-labeled BMAA internal standard for accurate quantification.

-

Signaling Pathways and Workflows

Non-proteinogenic amino acids are integral components of various signaling pathways and metabolic cycles. The following diagrams, rendered in DOT language, illustrate some of these key processes.

GABA Signaling in Plant Stress Response

In response to various environmental stressors, plants rapidly accumulate GABA. This accumulation is part of a complex signaling cascade that helps to mitigate cellular damage and enhance tolerance.

The Citrulline-Nitric Oxide Cycle

Citrulline plays a pivotal role in the production of nitric oxide (NO), a critical signaling molecule in mammals involved in processes such as vasodilation and neurotransmission.[1][14]

General Experimental Workflow for NPAA Analysis

The analysis of non-proteinogenic amino acids from natural sources typically follows a standardized workflow, from sample preparation to data analysis.

Conclusion

The study of naturally occurring non-proteinogenic amino acids is a rapidly expanding field with significant implications for biology, medicine, and agriculture. Their diverse structures and biological activities present both challenges and opportunities for researchers. The methodologies and data presented in this guide offer a comprehensive overview for scientists and drug development professionals seeking to explore the vast potential of these fascinating molecules. As analytical techniques continue to improve in sensitivity and specificity, our understanding of the distribution and function of the "unseen majority" of amino acids will undoubtedly continue to grow, paving the way for novel discoveries and applications.

References

- 1. citrulline-nitric oxide cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Beta-N-Methylamino-L-Alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon [archimer.ifremer.fr]

- 8. Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) [mdpi.com]

- 12. Determination of the neurotoxin BMAA (β-N-methylamino-l-alanine) in cycad seed and cyanobacteria by LC-MS/MS (liquid chromatography tandem mass spectrometry) - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. kp652.bver.co.kr [kp652.bver.co.kr]

- 14. Citrulline - Wikipedia [en.wikipedia.org]

- 15. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Determination of L-DOPA in Seeds of Mucuna Pruriens Germplasm by High Performance Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of (S)-2-Amino-2,3-dimethylbutanoic Acid

This technical guide provides a comprehensive overview of the solubility and stability of (S)-2-Amino-2,3-dimethylbutanoic acid, a valine derivative. The information is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies for its use in experimental settings.

Physicochemical Properties

This compound is a non-proteinogenic amino acid.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | [2][3] |

| Molecular Weight | 131.17 g/mol | [2][3][4] |

| CAS Number | 53940-83-3 | [2][4] |

| Appearance | White to off-white solid | [4] |

Solubility Data

The solubility of this compound has been determined in aqueous and organic solvents. The zwitterionic nature of amino acids generally confers solubility in polar solvents.[5][6]

| Solvent | Solubility | Conditions |

| Water (H₂O) | 50 mg/mL (381.18 mM) | Ultrasonic treatment may be needed.[4][7][8] |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Not specified |

Note: The qualitative solubility in other polar protic solvents like methanol and ethanol can be inferred to be moderate to sparing, a common characteristic for amino acids.[6][9]

Stability Profile

The stability of this compound is crucial for its proper storage and handling to prevent degradation.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

It is recommended to aliquot solutions upon preparation to avoid repeated freeze-thaw cycles.[4] For aqueous stock solutions, sterile filtration through a 0.22 μm filter is advised before use.[4]

The compound is generally stable under recommended storage conditions.[10] However, it is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[10] Under fire conditions, it may decompose and emit toxic fumes.[10]

Experimental Protocols

The following sections detail standardized methods for the determination of solubility.

Objective: To rapidly assess the approximate solubility of this compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., water, ethanol, DMSO)

-

Test tubes and rack

-

Spatula

-

Vortex mixer

Procedure:

-

Add 2-3 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, pre-weighed amount (e.g., 10 mg) of the compound to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Allow the mixture to stand for at least 5 minutes and observe the results.

-

Record the observation as 'soluble', 'sparingly soluble', or 'insoluble'.

Objective: To determine the precise solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Chosen solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Procedure:

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker and agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the solution to stand, letting undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

-

Evaporate the solvent in a drying oven at a temperature that will not cause decomposition.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the aliquot taken.

Biological Context and Degradation Pathway

This compound is a derivative of the branched-chain amino acid valine.[4][11] The degradation of valine, and by extension similar branched-chain amino acids, follows a specific metabolic pathway. While this specific derivative's metabolic fate is not extensively documented, it is likely to intersect with the canonical valine degradation pathway. The degradation of valine ultimately yields propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle.[12]

References

- 1. Cas 4378-19-2,2-amino-2,3-dimethyl-butanoic acid | lookchem [lookchem.com]

- 2. (2S)-2-amino-2,3-dimethylbutanoic acid | C6H13NO2 | CID 7408715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-2,3-dimethylbutanoic acid | C6H13NO2 | CID 229525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. reactivi.ro [reactivi.ro]

- 12. bio.libretexts.org [bio.libretexts.org]

The Expanding Genetic Code: A Technical Guide to Non-Canonical Amino Acids in Biochemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 20 canonical amino acids that constitute the building blocks of proteins offer a remarkable but finite chemical diversity. The ability to incorporate non-canonical amino acids (ncAAs) with novel side chains into proteins, both in vitro and in vivo, has revolutionized protein engineering, chemical biology, and drug development. This in-depth guide provides a technical overview of the core principles and methodologies for utilizing ncAAs. It details their classification, methods of incorporation via genetic code expansion, and applications in elucidating biological processes and creating novel therapeutics. The guide includes structured tables of quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are amino acids that are not among the 20 naturally encoded in the universal genetic code. Their incorporation into proteins can introduce novel chemical functionalities, such as bioorthogonal handles for "click" chemistry, photocrosslinkers to trap protein-protein interactions, and spectroscopic probes to study protein structure and dynamics.[1] This expansion of the chemical repertoire of proteins opens up new avenues for understanding and manipulating biological systems.[2]

Classification of ncAAs:

ncAAs can be broadly classified based on the functionalities of their side chains:

-

Bioorthogonal Handles: These ncAAs contain reactive groups like azides, alkynes, and strained alkenes that are inert in biological systems but can undergo highly specific "click" chemistry reactions with exogenously supplied probes.[3] This allows for precise labeling of proteins for imaging, purification, and other applications.

-

Photocrosslinkers: Amino acids such as p-benzoyl-L-phenylalanine (Bpa) and p-azido-L-phenylalanine (AzF) can be activated by UV light to form covalent bonds with nearby molecules, enabling the mapping of protein-protein interaction networks.[4][5]

-

Spectroscopic Probes: ncAAs with fluorescent or NMR-active side chains can be incorporated to study protein conformation, dynamics, and interactions in real-time.

-

Post-Translational Modification (PTM) Mimics: ncAAs that mimic natural PTMs like phosphorylation or acetylation can be used to study the functional consequences of these modifications in a stable and homogeneous manner.

Genetic Code Expansion: Incorporating ncAAs into Proteins

The site-specific incorporation of ncAAs into a growing polypeptide chain is primarily achieved through a technique called genetic code expansion . This methodology relies on the repurposing of a codon, typically a stop codon, to encode for the ncAA of interest. The key components of this system are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA . This aaRS/tRNA pair must be engineered to be "orthogonal," meaning it does not cross-react with any of the endogenous aaRSs or tRNAs in the host organism.[6]

The most commonly repurposed codon is the amber stop codon (UAG).[6] An orthogonal aaRS is evolved to specifically recognize and charge a desired ncAA onto an orthogonal suppressor tRNA that has an anticodon (CUA) complementary to the UAG codon. When this system is introduced into a host cell along with a gene of interest containing a UAG codon at a specific site, the ribosome incorporates the ncAA at that position, leading to the production of a full-length protein containing the ncAA.[7][8]

Quantitative Data on ncAA Incorporation and its Effects

The efficiency of ncAA incorporation and its impact on protein stability and function are critical considerations for any experiment. The following tables summarize key quantitative data for commonly used ncAAs.

Table 1: Incorporation Efficiency of Select ncAAs via Amber Suppression

| Non-Canonical Amino Acid (ncAA) | Orthogonal Translation System | Host Organism | Incorporation Efficiency (%) | Reference |

| p-Azido-L-phenylalanine (AzF) | MjTyrRS/tRNATyr | E. coli | 25-50 | [9] |

| p-Benzoyl-L-phenylalanine (Bpa) | MjTyrRS/tRNATyr | E. coli | 15-40 | [9] |

| Nε-acetyl-L-lysine (AcK) | PylRS/tRNAPyl | E. coli | 30-60 | [9] |

| O-Methyl-L-tyrosine | EcLeuRS/tRNALeu | Yeast | 50-80 | [7] |

| Bicyclononyne-lysine (BcnK) | PylRS/tRNAPyl | Mammalian Cells | 10-30 | [8] |

Incorporation efficiencies are highly dependent on the specific protein, the position of the amber codon, and the expression conditions.[8][10]

Table 2: Effects of ncAA Incorporation on Protein Stability

| Protein | ncAA Incorporated | ΔTm (°C) | Assay Method | Reference |

| (R)-amine transaminase | p-Benzoyl-L-phenylalanine (pBpA) | +2.5 | Thermal Shift Assay | [11] |

| Murine Dihydrofolate Reductase (mDHFR) | 3-(2-naphthyl)-alanine (2Nal) | -1 to -5 | Thermal Shift Assay | [2] |

| PvuII Endonuclease | 4-fluorophenylalanine | -0.8 | Thermal Shift Assay | [12] |

ΔTm represents the change in the melting temperature of the protein upon ncAA incorporation. A positive value indicates increased stability, while a negative value indicates decreased stability.[13][14][15]

Table 3: Impact of ncAA Incorporation on Enzyme Kinetics

| Enzyme | ncAA Incorporated | Substrate | Km (μM) | kcat (s-1) | Reference |

| (R)-amine transaminase (WT) | - | 1-phenylpropan-1-amine | 12.1 | 0.015 | [11] |

| (R)-amine transaminase (F88pBpA) | p-Benzoyl-L-phenylalanine (pBpA) | 1-phenylpropan-1-amine | 10.5 | 0.225 | [11] |

| Murine DHFR (WT) | - | Dihydrofolate | 1.2 | 12 | [2] |

| Murine DHFR (L54-2Nal) | 3-(2-naphthyl)-alanine (2Nal) | Dihydrofolate | 2.5 | 6.5 | [2] |

Km (Michaelis constant) reflects the substrate concentration at half-maximal velocity, and kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving ncAAs.

Site-Specific Incorporation of p-Azido-L-phenylalanine (AzF) in E. coli via Amber Suppression

This protocol outlines the expression and purification of a target protein containing AzF at a specific site.[9][17]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.

-

pEVOL plasmid encoding the orthogonal MjTyrRS/tRNATyr pair for AzF.

-

LB medium and Terrific Broth (TB).

-

Arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

p-Azido-L-phenylalanine (AzF).

-

Ni-NTA affinity chromatography column.

-

Buffers: Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme), Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-AzF plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Add arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal aaRS/tRNA pair. Shake for 30 minutes at 37°C.

-

Add AzF to a final concentration of 1 mM.

-

Induce target protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Reduce the temperature to 20°C and continue to shake for 18-24 hours.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in lysis buffer and lyse by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Protein Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the protein with 5 column volumes of elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of AzF by mass spectrometry.

Bioorthogonal Labeling of an AzF-Containing Protein with a Fluorescent Dye via Click Chemistry

This protocol describes the labeling of a purified protein containing AzF with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.[18][19][20][21][22]

Materials:

-

Purified protein containing AzF.

-

DBCO-fluorophore (e.g., DBCO-Cy5).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

DMSO.

Procedure:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO at a concentration of 10 mM.

-

Set up the labeling reaction: In a microcentrifuge tube, combine the AzF-containing protein (final concentration 10-50 µM) with a 10-fold molar excess of the DBCO-fluorophore in PBS. The final DMSO concentration should be less than 5%.

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

Remove excess dye: The unreacted dye can be removed by dialysis, size-exclusion chromatography, or using a spin desalting column.

-

Confirm labeling: Analyze the labeled protein by SDS-PAGE and in-gel fluorescence imaging. The successful labeling will be indicated by a fluorescent band at the expected molecular weight of the protein.

Visualizing Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway that can be investigated using ncAAs.

Experimental Workflows

Caption: Workflow for site-specific ncAA incorporation via amber suppression in E. coli.

Caption: General workflow for bioorthogonal labeling of an ncAA-containing protein.

Signaling Pathway: Probing GPCR-G Protein Interaction

Photocrosslinking ncAAs can be used to map the interaction interface between a G protein-coupled receptor (GPCR) and its cognate G protein.

References

- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Non-Natural Amino Acid Incorporation into the Enzyme Core Region on Enzyme Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]

- 7. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 17. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. lumiprobe.com [lumiprobe.com]

- 22. interchim.fr [interchim.fr]

An In-depth Technical Guide to (S)-2-Amino-2,3-dimethylbutanoic Acid

This technical guide provides a comprehensive overview of (S)-2-Amino-2,3-dimethylbutanoic acid, a derivative of the essential amino acid L-valine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, chemical properties, and biological significance. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and application in a research setting.

Nomenclature and Identification

This compound is known by a variety of synonyms and is cataloged under several chemical identifiers. This section provides a structured summary of its nomenclature.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| Systematic Name | This compound |

| Common Synonyms | ALPHA-METHYL-L-VALINE, (S)-(-)-a-Methylvaline, H-aMeVal-OH, a-Methyl-L-valine |

| CAS Number | 53940-83-3[1][2] |

| PubChem CID | 7408715[2] |

| Molecular Formula | C6H13NO2[1][2] |

| Molecular Weight | 131.17 g/mol [1][2] |

| InChI Key | GPYTYOMSQHBYTK-LURJTMIESA-N[2] |

| SMILES | CC(C)--INVALID-LINK--(C(=O)O)N[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [3] |

| Purity | ≥ 99% (TLC) | [4] |

| Optical Rotation | [α]D24 = -4 ± 2º (c=1 in Water) | [4] |

| Solubility | H2O: 50 mg/mL (381.18 mM; requires sonication) | [3] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Biological and Pharmaceutical Information

This compound is a derivative of L-valine, a branched-chain amino acid (BCAA). Its biological activities are primarily associated with its role in protein synthesis and metabolism.

It is utilized in various research and commercial applications:

-

Nutritional Supplements: As a valine derivative, it is used in ergogenic supplements to influence anabolic hormone secretion, provide energy during exercise, and aid in muscle recovery.[1][3]

-

Pharmaceutical Development: It serves as a building block in the synthesis of novel pharmaceuticals due to its specific stereochemistry and structural properties.[4][5]

-

Biochemical Research: Its interactions with enzymes and receptors are of interest in studies of metabolic pathways and enzyme kinetics.[4][5]

While it is known to interact with molecular targets like enzymes and receptors, specific signaling pathways directly modulated by this compound have not been elucidated in the reviewed literature. Its mechanism of action is generally considered to be related to its role as a constituent of proteins and a modulator of metabolic processes.[5]

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reproducible study of any compound. This section outlines a general approach for the asymmetric synthesis and a specific method for the chiral analysis of this compound.

Asymmetric Synthesis (General Strategy)

Logical Workflow for Asymmetric Synthesis:

References

Methodological & Application

Asymmetric Synthesis of (S)-2-Amino-2,3-dimethylbutanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2,3-dimethylbutanoic acid, a non-proteinogenic α,α-disubstituted amino acid, is a valuable chiral building block in medicinal chemistry and drug discovery. Its sterically hindered nature can impart unique conformational constraints on peptides, leading to enhanced metabolic stability and bioactivity. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on three prominent and effective methods: chiral auxiliary-mediated alkylation, catalytic asymmetric Strecker synthesis, and organocatalytic Michael addition.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the described asymmetric synthesis methods. These methods are adaptable for the synthesis of this compound.

| Method | Key Reagents | Substrate | Product Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Key Advantages |

| Chiral Auxiliary (Ni(II) Complex) | (S)-N-(2-benzoyl-4-chlorophenyl)-1-(benzyl)pyrrolidine-2-carboxamide, Ni(NO₃)₂·6H₂O | Glycine Schiff base | High | >98% | >98:2 | Scalable, high diastereoselectivity, recyclable auxiliary. |

| Catalytic Asymmetric Strecker | Chiral amido-thiourea catalyst, KCN, isobutyraldehyde | Imine of isobutyraldehyde | 80-95% | 90-99% | N/A | Catalytic, high enantioselectivity, operational simplicity. |

| Organocatalytic Michael Addition | Diarylprolinol silyl ether catalyst, oxazolone, α,β-unsaturated aldehyde | Oxazolone | 70-90% | >95% | Up to >20:1 | Metal-free, high diastereo- and enantioselectivity, mild reaction conditions. |

Mandatory Visualization

Synthetic Workflow Overview

Caption: General workflow for asymmetric synthesis.

Logical Relationship of Key Synthetic Strategies

Caption: Core strategies in asymmetric synthesis.

Experimental Protocols

Method 1: Chiral Auxiliary-Mediated Synthesis via Ni(II)-Complex

This protocol is adapted from the work of Soloshonok and coworkers for the synthesis of α-alkylated amino acids.

Step 1: Formation of the Chiral Ni(II)-Glycine Schiff Base Complex

-

To a stirred suspension of the chiral auxiliary, (S)-N-(2-benzoyl-4-chlorophenyl)-1-(benzyl)pyrrolidine-2-carboxamide (1.0 eq.), and glycine (1.1 eq.) in methanol, add a solution of nickel(II) nitrate hexahydrate (1.0 eq.) in methanol.

-

To the resulting solution, add a solution of sodium methoxide (2.2 eq.) in methanol dropwise at room temperature.

-

Stir the mixture at 60 °C for 4 hours, during which time a deep red precipitate will form.

-

Cool the mixture to room temperature, and filter the precipitate. Wash the solid with methanol and dry under vacuum to yield the chiral Ni(II)-glycine Schiff base complex.

Step 2: Asymmetric Alkylation

-

Suspend the Ni(II)-glycine complex (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

-

Add 2-iodopropane (1.5 eq.) to the suspension.

-

Add powdered potassium hydroxide (1.2 eq.) portion-wise over 30 minutes.

-